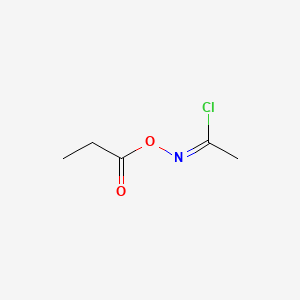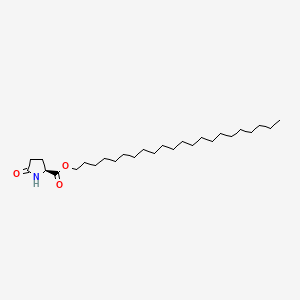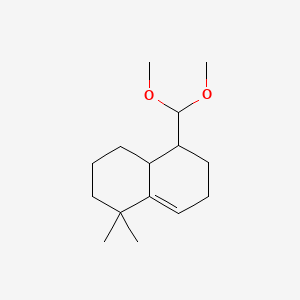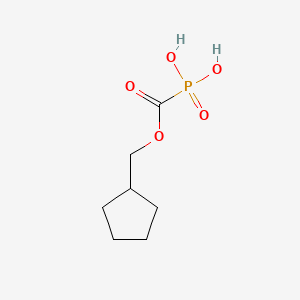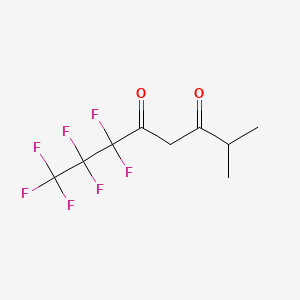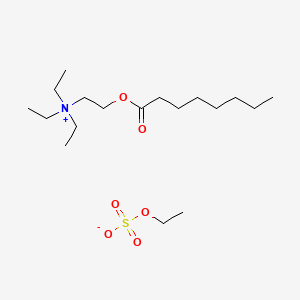
Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate is a chemical compound with the molecular formula C18H38NO2 It is known for its unique structure, which includes a triethylammonium group linked to an ethyl sulphate moiety through an oxooctyl ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate typically involves the reaction of triethylamine with an appropriate alkylating agent, such as 2-bromoethyl octanoate. The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The resulting product is then treated with ethyl sulphate to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl sulphate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in cell studies.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function. This can lead to cell lysis or inhibition of microbial growth. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate
- Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium methyl sulphate
- Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium propyl sulphate
Uniqueness
Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate stands out due to its specific alkyl chain length and the presence of the ethyl sulphate group. These structural features confer unique physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
98072-08-3 |
|---|---|
Molekularformel |
C18H39NO6S |
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
ethyl sulfate;triethyl(2-octanoyloxyethyl)azanium |
InChI |
InChI=1S/C16H34NO2.C2H6O4S/c1-5-9-10-11-12-13-16(18)19-15-14-17(6-2,7-3)8-4;1-2-6-7(3,4)5/h5-15H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
UVMDHJDDPXKIIO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC(=O)OCC[N+](CC)(CC)CC.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


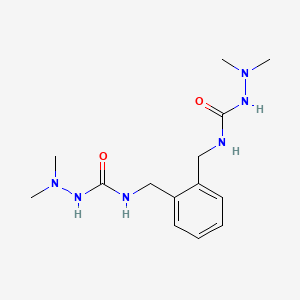
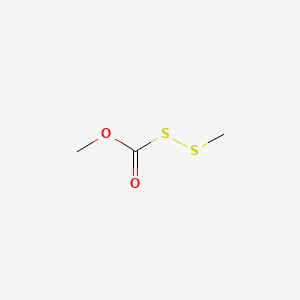
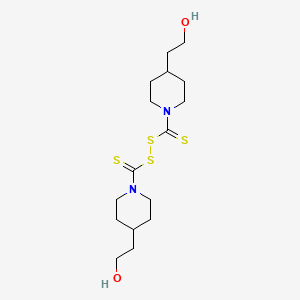
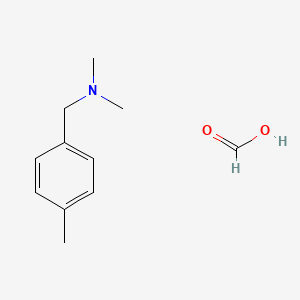
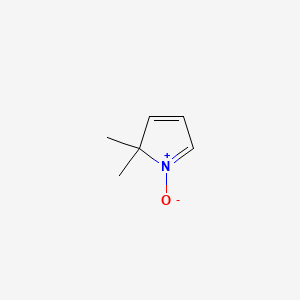

![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675695.png)
